molecular formula C₈H₁₀D₄O B1145210 Cyclooctanone-2,2,8,8-d4 CAS No. 32454-50-5

Cyclooctanone-2,2,8,8-d4

Cat. No.: B1145210
CAS No.: 32454-50-5
M. Wt: 130.22
InChI Key:
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Description

Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, a cyclic ketone with the molecular formula C8H10D4O. The deuterium atoms replace the hydrogen atoms at the 2 and 8 positions, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Scientific Research Applications

Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

    Industry: It is used in the synthesis of deuterated polymers and materials for specialized applications.

Mechanism of Action

Target of Action

Cyclooctanone-2,2,8,8-d4 is a chemical compound that primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction leads to the formation of an intermediate, which then undergoes dehydration to form an oxime .

Biochemical Pathways

The interaction of this compound with aldehydes and ketones affects several biochemical pathways. The formation of oximes alters the concentration of aldehydes and ketones, impacting pathways such as glycolysis, gluconeogenesis, and the citric acid cycle where these compounds serve as key intermediates .

Result of Action

The primary molecular effect of this compound’s action is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting cellular energy production and other metabolic processes. At the cellular level, these changes could impact cell function and viability, depending on the specific context and conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanone-2,2,8,8-d4 can be synthesized through several methods. One common approach involves the deuteration of cyclooctanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration at the specified positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The deuterated product is then purified through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooctane-1,2-dione.

    Reduction: It can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclooctane-1,2-dione.

    Reduction: Cyclooctanol.

    Substitution: Various substituted cyclooctanones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanone: The non-deuterated form of Cyclooctanone-2,2,8,8-d4.

    Cyclohexanone: A six-membered cyclic ketone with similar chemical properties.

    Cyclododecanone: A twelve-membered cyclic ketone with different ring strain and reactivity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms can alter reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways and mechanisms in detail.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cyclooctanone-2,2,8,8-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Cyclooctene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetone ((CH3)2CO)" ], "Reaction": [ "Step 1: Cyclooctene is reacted with D2O in the presence of a catalyst to form Cyclooctene-2,2,8,8-d4.", "Step 2: Cyclooctene-2,2,8,8-d4 is reduced with NaBH4 in methanol to form Cyclooctanol-2,2,8,8-d4.", "Step 3: Cyclooctanol-2,2,8,8-d4 is oxidized with NaOH and HCl to form Cyclooctanone-2,2,8,8-d4.", "Step 4: Cyclooctanone-2,2,8,8-d4 is purified by distillation and dried over Na2SO4 to obtain the final product." ] }

CAS No.

32454-50-5

Molecular Formula

C₈H₁₀D₄O

Molecular Weight

130.22

Origin of Product

United States

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